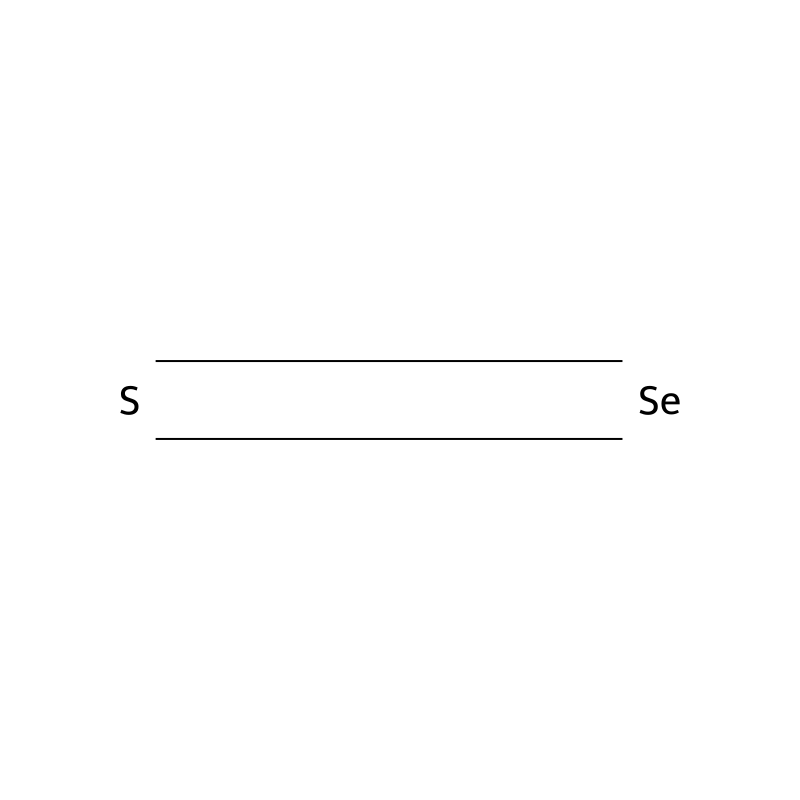

Selenium sulfide

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insoluble

Insoluble in water, ethe

Synonyms

Canonical SMILES

Antifungal Properties

Selenium sulfide's primary application in scientific research lies in its antifungal properties. It has been established as an effective treatment for fungal infections of the skin caused by Malassezia species, particularly Malassezia globose and Malassezia restricta []. These yeasts are implicated in conditions like:

- Seborrheic dermatitis: This inflammatory skin condition affects the scalp (dandruff) and other oily areas of the body. Studies demonstrate the effectiveness of selenium sulfide shampoos in reducing symptoms like scaling, itching, and inflammation [].

- Tinea versicolor: This fungal infection causes discolored patches on the skin, often on the chest, back, and shoulders. Research shows that selenium sulfide shampoo can be as effective as oral antifungal medications for treating tinea versicolor [].

Other Potential Applications

Research is ongoing to explore the use of selenium sulfide for other conditions. Here are two promising areas:

- Psoriasis: This chronic autoimmune disease causes rapid skin cell turnover, leading to thick, scaly patches. While the exact mechanism is unknown, some studies suggest topical selenium sulfide may be effective in treating psoriasis, particularly for those who haven't responded well to other therapies [].

- Meibomianitis: This condition affects the meibomian glands in the eyelids, leading to dry eye symptoms. Early research suggests topical selenium sulfide might improve symptoms by reducing inflammation and promoting healthy oil production in the meibomian glands [].

Selenium sulfide is an inorganic compound with the formula or . It appears as orange-yellow tablets or powder and has a faint odor. This compound is primarily recognized for its antifungal properties and is commonly used in medicinal applications, particularly in treating dandruff and seborrheic dermatitis. Selenium sulfide is insoluble in water but can decompose to release toxic fumes when heated, making it hazardous under certain conditions .

The exact mechanism by which selenium sulfide works in treating dandruff and fungal infections remains under investigation []. Proposed mechanisms include:

- Antifungal Activity: Selenium sulfide may directly inhibit the growth of Malassezia, a fungus that contributes to dandruff and seborrheic dermatitis [].

- Anti-inflammatory Effects: It might reduce scalp inflammation associated with these conditions [].

- Keratin Regulation: Selenium sulfide might influence the production and shedding of scalp cells, reducing flaking [].

Additionally, when heated, selenium sulfide can decompose into selenium and sulfur:

This decomposition reaction is significant as it indicates the instability of selenium sulfide under high temperatures

Selenium sulfide exhibits notable biological activity, particularly its antifungal properties. It acts by inhibiting the growth of fungi, making it effective against conditions like dandruff and seborrheic dermatitis. The mechanism involves disrupting the cell membrane of the fungi, leading to cell death. Furthermore, selenium compounds have been studied for their potential antioxidant properties, which may contribute to their therapeutic effects in various biological systems

Selenium sulfide can be synthesized through several methods: Selenium sulfide has several applications: Interaction studies of selenium sulfide indicate its potential effects on other compounds and biological systems. Research has shown that selenium sulfide can interact with various enzymes and proteins, potentially altering their activity. For instance, it may affect the activity of glutathione peroxidase, an important antioxidant enzyme, thus influencing oxidative stress responses in cells

Selenium sulfide shares similarities with other selenium and sulfur compounds. Here is a comparison highlighting its uniqueness: Uniqueness of Selenium Sulfide: Pyrogenic synthesis represents one of the most established methodologies for selenium sulfide production, utilizing high-temperature direct combination reactions in controlled atmospheres [4]. The fundamental approach involves the thermal fusion of elemental selenium and sulfur under carefully regulated conditions, typically performed in sealed reaction vessels to prevent volatile losses [3]. Temperature control emerges as a critical parameter, with optimal synthesis conditions generally ranging between 225°C and 300°C, where the plastic mass formation occurs upon cooling and subsequently converts to a brittle crystalline state [4]. The reaction mechanism follows the stoichiometric relationship where one molecular weight of selenium combines with two molecular weights of sulfur [4]. Industrial implementations of pyrogenic synthesis demonstrate significant advantages in terms of reaction completeness and product uniformity [33]. The closed system configuration prevents selenium volatilization, which becomes particularly important given selenium's boiling point of 685°C [51]. Research indicates that reaction times of several days are often necessary to achieve complete conversion and allow for proper crystal structure formation [4]. Temperature optimization studies reveal that maintaining consistent thermal profiles throughout the reaction vessel significantly improves product quality [52]. The formation of selenium sulfide through direct combination exhibits first-order kinetics with respect to selenium consumption, with rate constants varying significantly with temperature [18]. Process modifications involving inert atmosphere protection, typically argon or nitrogen, prevent oxidative side reactions that can compromise product purity [25]. Aqueous-phase reductive precipitation represents a versatile and widely studied approach for selenium sulfide synthesis, primarily involving the reduction of selenium oxyanions in the presence of sulfide species [7] [8]. The fundamental chemistry involves selenite reduction using sodium sulfide, producing orange selenium sulfide precipitates with sulfur to selenium molar ratios varying from 1.7 to 2.3 [7] [8]. Process optimization studies demonstrate that pH control constitutes the most critical parameter, with complete precipitation occurring below pH 7.0 at sulfide to selenium ratios above 1.8 [7] [8]. Reaction kinetics analysis reveals extremely rapid precipitation rates, with complete conversion typically achieved within 10 minutes of sulfide addition [8]. The precipitation mechanism involves the formation of selenium-sulfur solid solutions consisting of ring molecules following the general formula SeₙS₈₋ₙ, where n ranges from 2.5 to 3 [7] [8]. Temperature effects on precipitation efficiency show optimal performance at ambient conditions, with elevated temperatures potentially causing undesirable side reactions [9]. Advanced reductive precipitation techniques incorporate ultraviolet light activation to enhance selenium reduction efficiency [9]. Spectroscopic studies using scanning electron microscopy and X-ray photoelectron spectroscopy confirm the formation of elemental selenium and selenium-sulfur precipitates under optimized conditions [9]. Long-term stability testing demonstrates essential insolubility of the precipitated products, with selenium concentrations remaining below 0.005 mg/L after extended equilibration periods [7] [8]. Solvothermal and hydrothermal synthesis methodologies utilize elevated temperature and pressure conditions in liquid media to facilitate selenium sulfide formation [14] [15]. These approaches offer distinct advantages in terms of particle size control and morphological uniformity compared to conventional synthesis routes [16]. Hydrothermal synthesis typically operates at temperatures between 85°C and 160°C under pressures ranging from 1 to 60 bar [15] [16]. The solvothermal approach demonstrates particular effectiveness when utilizing microwave-assisted heating, which provides rapid and uniform temperature distribution throughout the reaction medium [15]. Research conducted using selenium dissolution in ethanolamine solutions reveals complete dissolution at temperatures between 140°C and 210°C, with dissolution times varying inversely with temperature [18]. Activation energy calculations indicate first-order dissolution kinetics with rate constants of 2.72×10⁻⁴ s⁻¹ at 160°C [18]. Crystalline selenium nanostructures synthesized through hydrothermal methods from germanium selenide glass hydrolysis demonstrate the formation of trigonal selenium with high aspect ratios [16]. The process involves initial formation of amorphous nanospheres that subsequently evolve toward stable hexagonal phases through anisotropic growth mechanisms [16]. Reaction duration significantly influences product morphology, with extended treatment times of 144 hours producing filaments, bars, and tubes with diameters ranging from 10 nanometers to 1 micrometer [16]. Process optimization studies reveal that solvent selection critically affects product characteristics, with organic solvents providing different activation pathways compared to aqueous systems [18]. The formation of reactive selenium precursors through solvothermal activation enables subsequent synthesis of various selenide compounds under relatively mild conditions [18]. Mechanochemical synthesis represents an emerging and environmentally sustainable approach for selenium sulfide production, utilizing mechanical energy to drive chemical transformations [20] [21]. This methodology involves the direct formation of carbon-selenium bonds through ball milling of elemental selenium with organic halides and magnesium metal under liquid-assisted grinding conditions [20] [21]. The process operates under ambient conditions without requiring complicated pre-activation procedures [20] [21]. Research demonstrates that mechanochemical activation of elemental selenium significantly enhances its reactivity compared to conventional thermal methods [20]. The process generates magnesium-based selenium nucleophiles in situ, which subsequently react with various electrophiles to produce selenium-containing compounds [20] [21]. Substrate scope investigations reveal broad applicability across aryl, heteroaryl, and alkyl substrates with high functional group tolerance [20] [21]. Mechanochemical processing of ultra-pure selenium demonstrates effective particle size reduction from millimeter-sized chunks to fine powders suitable for analytical applications [27]. The grinding process requires careful optimization of milling parameters, with rotational speeds of 650 rpm providing optimal results for selenium comminution [27]. Ball-to-material mass ratios between 10:1 and 80:1 prove effective for various mechanochemical transformations [25]. Near-edge X-ray absorption fine structure spectroscopy confirms the formation of carbon-selenium bonds during mechanochemical processing, with characteristic absorption peaks indicating successful organoselenium compound formation [20]. The methodology demonstrates particular advantages for regioselective selenylation reactions that prove challenging using conventional solution-based approaches [20] [21]. Achieving ultra-high purity selenium sulfide requires sophisticated purification strategies capable of removing trace impurities to parts-per-million levels [28] [29]. Industrial selenium production typically yields commercial grades containing 2-18% impurities, necessitating advanced refinement techniques to achieve 4N (99.99%) and 5N (99.999%) purity grades [28] [29]. Vacuum distillation emerges as the most effective purification method, utilizing the differential volatility between selenium compounds and common impurities [28] [32]. The purification process involves multiple distillation stages, with each cycle progressively removing specific impurity classes [32]. First-stage distillation effectively removes mercury and partially eliminates sulfur contamination, while subsequent stages target silicon, arsenic, and other non-volatile impurities [32]. Research demonstrates that metallurgical grade selenium (99.4% purity) can be upgraded to 99.992% through systematic vacuum distillation protocols [32]. Temperature control during distillation proves critical, with selenium vapor pressure relationships governing separation efficiency [48]. The vapor pressure-temperature correlation for selenium spans 0.013-161.5 atmospheres across 432.5-1380°C, with heat of vaporization values of 23.1 kcal/mol at ideal conditions [48]. Advanced purification facilities utilize controlled atmosphere distillation with argon as the pressure medium to prevent oxidative contamination [48]. Chemical purification methods complement physical separation techniques, particularly for removing trace metallic impurities [29]. Zone refining and electrolytic purification provide additional pathways for achieving ultra-high purity grades [29]. Quality control protocols for 4N/5N grade materials require analytical techniques capable of detecting impurities at sub-parts-per-million levels, including inductively coupled plasma mass spectrometry and atomic absorption spectroscopy [30].Compound Formula Physical State Solubility Biological Activity Selenium Dioxide SeO₂ Solid Insoluble Antioxidant properties Hydrogen Selenide H₂Se Gas Soluble Toxic; used in chemical synthesis Sodium Sulfide Na₂S Solid Soluble Reducing agent; used in various industrial processes Selenium Disulfide Se₂S₂ Solid Insoluble Less commonly used; fewer biological applications Aqueous-Phase Reductive Precipitation Techniques

Parameter Optimal Range Effect on Product Quality pH Below 7.0 Complete precipitation achieved Sulfide:Selenium Ratio 1.8-11.0 Optimal stoichiometry Reaction Time <10 minutes Rapid completion Temperature 23°C Minimizes side reactions Solvothermal and Hydrothermal Approaches

Mechanochemical Synthesis Pathways

Process Parameter Optimal Conditions Product Characteristics Milling Speed 650 rpm Fine powder formation Processing Time 5-11 minutes Complete size reduction Ball Material Zirconium oxide Minimal contamination Atmosphere Inert gas protection Prevents oxidation Purity Enhancement Strategies for 4N/5N Grades

Distillation Stage Target Impurities Purity Achievement First Stage Mercury, volatile sulfur 99.5% Second Stage Sulfur compounds, selenium recovery 99.9% Third Stage Silicon, non-volatile impurities 99.99%+

Physical Description

Orange-yellow solid with a faint odor; [CAMEO]

Solid

Color/Form

Bright-orange powde

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Decomposes at 118-119 °C

Heavy Atom Count

Density

3.056 at 0 °C

Odor

Decomposition

Melting Point

100 °C

Drug Indication

Therapeutic Uses

/Experimental Therapy/ Forty children aged 1-11 years with clinically diagnosed tinea capitis were randomized to receive selenium sulfide shampoo 1% or ciclopirox shampoo 1% twice a week as adjuncts to an 8-week course of ultramicronized griseofulvin dosed at 10-12 mg/kg/day. At weeks 2, 4, and 8, subjects returned to the clinic for evaluation and scalp cultures. Subjects then returned for follow-up visits 4 weeks after completing treatment. Overall, by 8 weeks, 30 of 33 (90.9%) treated children demonstrated mycological cure. Selenium sulfide shampoo 1% and ciclopirox shampoo 1% were equally effective as adjunctive treatments for tinea capitis in children in our study.

Mechanism of Action

Other CAS

56093-45-9

Absorption Distribution and Excretion

The percutaneous absorption of selenium sulfide was ... studied in /a/ groups who applied the drug to the entire skin for five minutes for eighteen days. Fluorimetric analysis of urinary samples collected on the third and thirteenth days of treatment revealed no significant increase in the excretion of selenium as compared to pretreatment levels. Systemic toxicity was not observed in any of the patients treated. The results suggest that the selenium sulfide is absorbed poorly from the skin...

Metabolism Metabolites

Drug Warnings

... Ingestion is hazardous. If swallowed, avoid oils or alcohol which may promote absorption.

Use Classification

Hazard Classes and Categories -> Carcinogens

Cosmetics -> Antidandruff

Methods of Manufacturing

REACTION OF SELENIOUS ACID & HYDROGEN SULFIDE FOLLOWED BY REMOVAL OF EXCESS SULFUR WITH CARBON DISULFIDE

Dates

Explore Compound Types